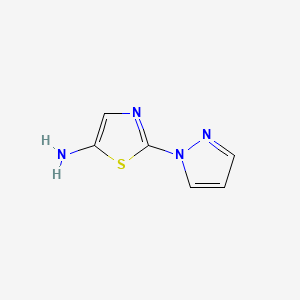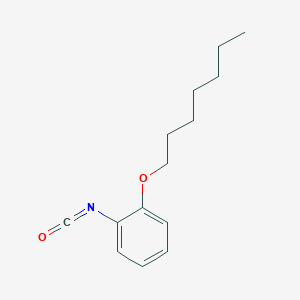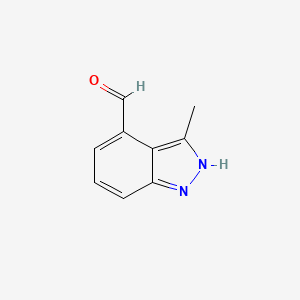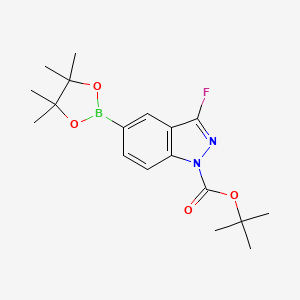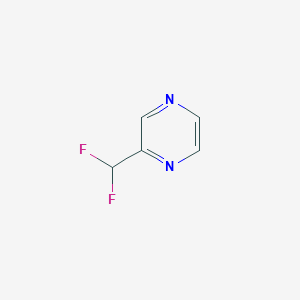
2-(Difluoromethyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)pyrazine is a chemical compound characterized by the presence of a pyrazine ring substituted with a difluoromethyl group Pyrazines are a class of nitrogen-containing heterocycles that are known for their diverse chemical properties and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)pyrazine can be achieved through several methods. One common approach involves the difluoromethylation of pyrazine derivatives. This can be done using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base. The reaction typically requires a solvent such as dimethyl sulfoxide or acetonitrile and is carried out under an inert atmosphere to prevent oxidation .
Another method involves the use of transition metal-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling reaction can be employed to introduce the difluoromethyl group into the pyrazine ring. This reaction involves the use of a boronic acid derivative of pyrazine and a difluoromethyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form a difluoromethyl alcohol or carboxylic acid derivative.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction is typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in the presence of a solvent like tetrahydrofuran or ethanol.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Difluoromethyl alcohol or carboxylic acid derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated, alkylated, or arylated pyrazine derivatives.
科学的研究の応用
2-(Difluoromethyl)pyrazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity. It can be used as a probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-(Difluoromethyl)pyrazine depends on its specific application. In biological systems, it can interact with enzymes and receptors, altering their activity. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. This can lead to increased bioavailability and potency. The pyrazine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
類似化合物との比較
2-(Difluoromethyl)pyrazine can be compared with other difluoromethylated heterocycles such as:
2-(Trifluoromethyl)pyrazine: The trifluoromethyl group provides different electronic and steric effects compared to the difluoromethyl group, leading to variations in reactivity and biological activity.
2-(Difluoromethyl)pyridine: The pyridine ring has different electronic properties compared to the pyrazine ring, affecting the compound’s chemical behavior and applications.
2-(Difluoromethyl)quinoxaline: The quinoxaline ring system is larger and more complex, offering additional sites for functionalization and potential biological activity.
The uniqueness of this compound lies in its balance of electronic properties and steric effects, making it a versatile compound for various applications.
特性
分子式 |
C5H4F2N2 |
|---|---|
分子量 |
130.10 g/mol |
IUPAC名 |
2-(difluoromethyl)pyrazine |
InChI |
InChI=1S/C5H4F2N2/c6-5(7)4-3-8-1-2-9-4/h1-3,5H |
InChIキー |
NWPYNEGVFGZSQK-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride](/img/structure/B12973746.png)

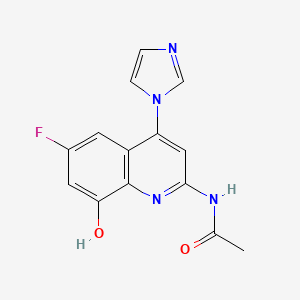
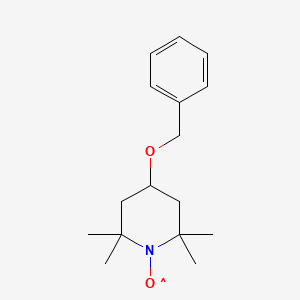
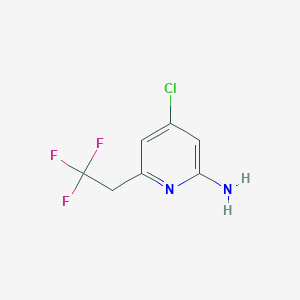
![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12973787.png)


![2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid](/img/structure/B12973803.png)

